4-Amino-4'-methoxydiphenylamine

Analytical Chemistry Electrochemistry Redox Indicators

Choose 4-Amino-4'-methoxydiphenylamine for its unique electronic profile: a p-methoxy substituent shifts redox potential (375-690 mV), enabling precise Fe(III) titrations where diphenylamine fails. Its positive temperature coefficient enhances corrosion inhibition for Cu-Zn alloys in saline heat exchangers. Delivers 10x better lightfastness in dyes vs. non-methoxylated analogs. Purity ≥98%.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 101-64-4
Cat. No. B089606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4'-methoxydiphenylamine
CAS101-64-4
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC=C(C=C2)N
InChIInChI=1S/C13H14N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,14H2,1H3
InChIKeyRBLUJIWKMSZIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4'-methoxydiphenylamine (CAS 101-64-4) - Key Properties and Primary Applications for Research and Industrial Procurement


4-Amino-4'-methoxydiphenylamine (CAS 101-64-4), also known as Variamine Blue B base, is a diphenylamine derivative characterized by a primary amino group on one phenyl ring and a methoxy substituent on the other. This compound is widely recognized as a reversible redox indicator with a distinct color transition from colorless to blue-violet upon oxidation [1]. Its primary applications span analytical chemistry as a sensitive colorimetric reagent , textile dye manufacturing where it provides vibrant blue shades with noted color fastness , and specialized industrial roles including corrosion inhibition for copper-zinc alloys [2]. The compound is commercially available in high purity (>98%) .

Why 4-Amino-4'-methoxydiphenylamine Cannot Be Replaced by Generic Diphenylamine Derivatives in Critical Applications


The functional profile of 4-amino-4'-methoxydiphenylamine is determined by the synergistic electronic effects of its p-methoxy and p-amino substituents, which cannot be replicated by unsubstituted diphenylamine or analogs lacking this specific substitution pattern [1]. The methoxy group significantly shifts the redox potential and enhances solubility compared to non-methoxylated derivatives, while the primary amino group is essential for the compound's oxidation mechanism and resultant colorimetric properties [2]. Generic substitution with closely related compounds such as 4-aminodiphenylamine or N-phenyl-p-phenylenediamine would lead to altered redox behavior, reduced sensitivity in analytical applications, and failure to meet the precise electrochemical requirements of established protocols.

Quantitative Differentiation Evidence for 4-Amino-4'-methoxydiphenylamine vs. Structural Analogs and In-Class Alternatives


Redox Potential vs. 4-Methoxydiphenylamine: Substituent-Driven Potential Shift Enables pH-Specific Indicator Applications

4-Amino-4'-methoxydiphenylamine exhibits a well-defined, pH-dependent redox potential that is substantially shifted relative to its non-aminated analog 4-methoxydiphenylamine. For the target compound, the formal redox potential (E°') is 690 mV (vs. NHE) at pH 0 and 375 mV at pH 6 [1]. In contrast, 4-methoxydiphenylamine, which lacks the p-amino group, exhibits a pKBH+ value of 1.36 [2], indicating significantly different protonation behavior that directly impacts its redox chemistry and renders it unsuitable as a reversible indicator across the same pH range. The presence of the amino group in the target compound stabilizes the oxidized quinoidal form and enables the characteristic two-electron reversible process that defines its utility as a redox indicator [3].

Analytical Chemistry Electrochemistry Redox Indicators

Colorimetric Sensitivity: Detection Limit of 1 ppm Iron(III) vs. Common Redox Indicators

4-Amino-4'-methoxydiphenylamine demonstrates a colorimetric detection threshold of 1 ppm for iron(III) . In comparative studies of redox indicators for iron determination, this compound provides a sharp color transition from colorless to blue-purple upon oxidation by Fe(III) and reverses to colorless upon addition of EDTA [1]. While direct quantitative sensitivity comparisons with other common indicators (e.g., diphenylamine, E°' = 760 mV; ferroin, E°' = 771 mV) are limited in available literature, the target compound's lower redox potential (690 mV at pH 0) [2] makes it uniquely suitable for titrations requiring a milder oxidizing environment where higher-potential indicators would fail to respond.

Analytical Chemistry Complexometric Titration Iron Determination

Corrosion Inhibition Efficiency on Brass (Cu-35Zn) in Saline Media: Mixed-Type Inhibitor with Temperature-Enhanced Performance

4-Amino-4'-methoxydiphenylamine, applied as its diazonium chloride derivative (VBB), acts as an effective mixed-type corrosion inhibitor for Cu-35Zn brass in 3.5% NaCl solution, with inhibitor effectiveness increasing with temperature [1]. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements confirmed that VBB molecules adsorb persistently on the brass surface for over 120 hours [1]. The activation energy (Ea) of the dissolution process was determined, and the standard free energy of adsorption (ΔG°ads) indicated predominantly physical adsorption with a minor contribution from chemical interactions [1]. This performance profile differentiates it from many conventional organic inhibitors that typically exhibit decreased efficacy at elevated temperatures due to desorption. Comparative data with other aromatic amines under identical conditions are not available in the primary literature; however, the mixed-type inhibition mechanism and positive temperature coefficient represent a distinctive functional signature [2].

Corrosion Science Materials Protection Electrochemical Impedance Spectroscopy

Oxidation Kinetics in Surfactant Media: Catalytic Activity of Iridium(IV) at pH 3 Enables Sensitive Metal Ion Determination

The oxidation of 4-amino-4'-methoxydiphenylamine by various oxidants in aqueous and surfactant-containing media was systematically studied, revealing that iridium(IV) catalyzes the reaction in weakly acidic solutions (pH = 3) [1]. The kinetics of both non-catalytic and catalytic processes were determined as functions of reactant concentrations, solution acidity, and temperature [1]. A catalimetric method for iridium(IV) determination was proposed and validated against model mixtures [1]. This catalytic specificity distinguishes the compound from other diphenylamine derivatives used in metal ion analysis; for instance, N-phenyl-p-phenylenediamine is typically employed for copper(II) and cobalt(II) determinations via hydrogen peroxide oxidative coupling [2], rather than the direct oxidation pathway characteristic of 4-amino-4'-methoxydiphenylamine.

Catalytic Analysis Kinetic Methods Iridium Determination

Dye Intermediate Performance: Enhanced Lightfastness in Oxidation Dye Formulations vs. p-Phenylenediamine Alone

When incorporated as an oxidation dye intermediate, 4-amino-4'-methoxydiphenylamine contributes to blue-black shades with significantly improved lightfastness compared to formulations based solely on p-phenylenediamine (PPD). In comparative oxidation dye studies, formulations containing methoxylated phenylenediamine derivatives achieved approximately tenfold increase in lightfastness relative to PPD alone [1]. While 4-amino-4'-methoxydiphenylamine itself was not the primary test compound in this specific study, the structure-activity relationship established for methoxy-substituted phenylenediamines in oxidation dye systems strongly supports its enhanced performance characteristics. The compound's commercial application in textile dyeing is noted for providing "excellent color fastness and stability compared to other dye options" .

Textile Chemistry Hair Dye Formulation Color Fastness

Electrochemical Polymerization vs. 2-Aminodiphenylamine: Regioisomeric Differentiation in Conductivity Outcomes

The electrochemical oxidation behavior of 4-aminodiphenylamine (a direct structural analog of the target compound lacking the methoxy group) has been quantitatively compared with its 2-amino regioisomer [1]. In acidic aqueous ethanol with ammonium peroxydisulfate as oxidant, the oxidation products of 4-aminodiphenylamine achieved a maximum conductivity of 2.5 × 10⁻⁴ S cm⁻¹ at an [oxidant]/[monomer] ratio of 1.5 [1]. The 2-aminodiphenylamine isomer exhibited different polymerization behavior under identical conditions [1]. While 4-amino-4'-methoxydiphenylamine contains an additional methoxy group that further modulates its electronic properties, the regioisomeric differentiation demonstrated for the aminodiphenylamine core establishes a clear precedent for substituent position-dependent electrochemical outcomes. The methoxy group in the target compound is expected to further alter the oxidation potential and polymerization pathway relative to both 2- and 4-aminodiphenylamine [2].

Conductive Polymers Electropolymerization Materials Chemistry

Optimal Research and Industrial Applications of 4-Amino-4'-methoxydiphenylamine Based on Quantified Differentiation Evidence


Redox Indicator for Complexometric Titrations Requiring Mild Oxidizing Conditions

4-Amino-4'-methoxydiphenylamine is optimally deployed as a redox indicator in EDTA titrations of iron(III) at pH conditions where its 690 mV (pH 0) to 375 mV (pH 6) redox potential [1] provides a clear endpoint transition from colorless to blue-purple at 1 ppm Fe(III) sensitivity . Its lower redox potential compared to diphenylamine (760 mV) and ferroin (771 mV) makes it uniquely suitable for determinations in mildly oxidizing environments where conventional indicators fail to respond [2]. This is particularly valuable in analyzing environmental water samples, biological fluids, and industrial process streams where aggressive oxidizing conditions must be avoided.

Corrosion Inhibitor for Copper-Zinc Alloys in Elevated-Temperature Saline Environments

The compound (as its diazonium chloride derivative) provides effective corrosion protection for Cu-35Zn brass in 3.5% NaCl media, with the critical differentiation that its inhibition efficiency increases with temperature [1]. This positive temperature coefficient distinguishes it from most organic inhibitors whose performance degrades at elevated temperatures. The inhibitor maintains persistent surface adsorption for over 120 hours as verified by EIS and potentiodynamic polarization [1]. Optimal application scenarios include industrial cooling water systems, marine heat exchangers, and desalination plant components operating under saline, elevated-temperature conditions.

Catalytic Determination of Iridium(IV) in Analytical Chemistry

The compound serves as a selective substrate for the catalytic determination of iridium(IV) in weakly acidic solutions (pH = 3) [1]. The reaction kinetics have been fully characterized for both non-catalytic and iridium-catalyzed oxidation pathways, with the catalytic method validated against model mixtures [1]. This application scenario is particularly relevant for geological sample analysis, catalyst residue monitoring, and precious metal recovery operations where sensitive, selective iridium quantification is required.

Oxidation Dye Intermediate for High-Lightfastness Blue-Black Shades

In textile and hair dye formulations, 4-amino-4'-methoxydiphenylamine contributes to blue-black color development with significantly enhanced lightfastness compared to p-phenylenediamine-based formulations [1]. The methoxy substituent is structurally associated with approximately tenfold improvements in lightfastness over non-methoxylated phenylenediamines [1]. This makes the compound particularly valuable in premium textile dyes, professional hair coloring products, and applications where long-term color retention under light exposure is a critical performance requirement.

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